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molecular formula C8H6INO4 B1580584 Methyl 2-iodo-3-nitrobenzoate CAS No. 93415-79-3

Methyl 2-iodo-3-nitrobenzoate

Cat. No. B1580584
M. Wt: 307.04 g/mol
InChI Key: CMCWXWQXFLAUFM-UHFFFAOYSA-N
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Patent
US07429578B2

Procedure details

2-iodo-3-nitro-benzoic acid (61 g, 208 mmol, prepared as described in Org. Syn. Coll. Vol. I, 56-58, and 125-127), sulfuric acid (40.8 g, 416 mmol), and trimethyl orthoformate (88.4 g, 833 mmol) were dissolved in 500 mL dry MeOH. The reaction was refluxed under argon for 20 h. The reaction mixture was concentrated to 100 mL then partitioned between saturated NaHCO3(aq) and CH2Cl2. The layers were separated and the aqueous layer extrated three times with CH2Cl2. The combined organic layers were dried (MgSO4) and concentrated in vacuo. The yellow solid was crystallized from CH2Cl2/hexanes yielding 2-iodo-3-nitro-benzoic acid methyl ester, 57.8 g (90%) as a yellow solid: m.p. 64.0-64.5° C.; 1H NMR (300 MHz, CDCl3) δ 3.99 (s, 3H), 7.54 (app t, J=7.8 Hz, 1H), 7.70 (dd, J=8.1, 1.8 Hz, 1H), 7.77 (dd, J=7.8, 1.8 Hz, 1H).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
88.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH:19](OC)(OC)OC>CO>[CH3:19][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[I:1]

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
40.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
88.4 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed under argon for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to 100 mL
CUSTOM
Type
CUSTOM
Details
then partitioned between saturated NaHCO3(aq) and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The yellow solid was crystallized from CH2Cl2/hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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